1-(5-Bromopyridin-2-yl)ethanol

Descripción general

Descripción

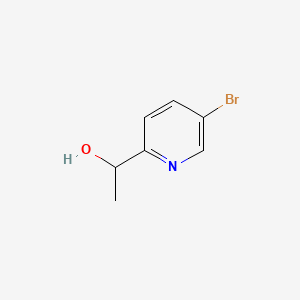

1-(5-Bromopyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 5-position and an ethanol group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(5-Bromopyridin-2-yl)ethanol can be synthesized through several methods. One common synthetic route involves the reaction of 5-bromopyridine-2-carbaldehyde with methyl magnesium bromide in tetrahydrofuran at 0°C. The reaction mixture is stirred at this temperature for several hours, leading to the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Bromopyridin-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: 1-(5-Bromopyridin-2-yl)ethanone

Reduction: 1-(2-Pyridyl)ethanol

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(5-Bromopyridin-2-yl)ethanol serves as a versatile building block in organic synthesis and has been explored for its potential therapeutic properties.

Chemistry

- Building Block : It is utilized in the synthesis of more complex organic molecules.

- Reactivity : The compound undergoes various reactions such as oxidation, reduction, and substitution, making it valuable for creating derivatives.

| Reaction Type | Example Products |

|---|---|

| Oxidation | 1-(5-Bromopyridin-2-yl)ethanone |

| Reduction | 1-(2-Pyridyl)ethanol |

| Substitution | Various substituted pyridine derivatives |

Biology

This compound has been investigated for its biological activity, particularly its role as a ligand in biochemical assays. Its interactions with specific proteins or enzymes may modulate their activity, leading to potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antichlamydial Activity

The compound has demonstrated selective activity against Chlamydia trachomatis, indicating its potential for treating infections caused by this pathogen. Derivatives showed significant inhibition at low concentrations compared to standard treatments.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was assessed against clinical isolates:

- Findings : The compound exhibited dose-dependent inhibition of bacterial growth, with rapid bactericidal activity observed within hours of exposure.

Case Study 2: Chlamydia Inhibition

A study focused on the inhibition of Chlamydia trachomatis using derivatives based on this compound:

- Results : Significant inhibition was noted at concentrations as low as 10 μg/mL, with minimal cytotoxicity observed, highlighting safety for therapeutic use.

Mecanismo De Acción

The mechanism of action of 1-(5-Bromopyridin-2-yl)ethanol depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved vary depending on the specific biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(5-Bromopyridin-3-yl)ethanol

- 1-(5-Bromopyridin-4-yl)ethanol

- 1-(5-Bromopyridin-2-yl)ethanone

Uniqueness

1-(5-Bromopyridin-2-yl)ethanol is unique due to the specific positioning of the bromine and ethanol groups on the pyridine ring. This positioning can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.

Actividad Biológica

1-(5-Bromopyridin-2-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for future research, drawing from diverse sources to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by reduction processes. The compound can be synthesized from 5-bromopyridine through a series of reactions, including the introduction of an ethanol moiety via nucleophilic substitution or reduction methods.

General Synthetic Route

- Starting Material : 5-bromopyridine

- Reagents : Ethanol, reducing agents (e.g., lithium aluminum hydride)

- Conditions : Typically carried out under inert atmosphere conditions to prevent oxidation.

The reaction can be summarized as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing that the compound could be a candidate for further development as an antibacterial agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antichlamydial Activity

A recent study highlighted the antichlamydial activity of compounds related to this compound. The compound demonstrated selective activity against Chlamydia trachomatis, indicating potential for treating infections caused by this pathogen. The results showed that derivatives of this compound could inhibit chlamydial growth effectively at lower concentrations compared to standard treatments.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes involved in bacterial metabolism and cell wall synthesis. This interaction disrupts normal cellular functions, leading to cell death or inhibited growth.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was assessed against a panel of clinical isolates. The compound was tested in various concentrations, and its effects on bacterial growth were monitored through optical density measurements.

Results:

- The compound exhibited a dose-dependent inhibition of bacterial growth.

- Time-kill studies indicated rapid bactericidal activity within hours of exposure.

Case Study 2: Chlamydia Inhibition

Another study focused on the inhibition of Chlamydia trachomatis using derivatives based on this compound. The study aimed to evaluate the selectivity and potency of these compounds in vitro.

Findings:

- Compounds derived from this compound showed significant inhibition at concentrations as low as 10 μg/mL.

- Cellular assays confirmed minimal cytotoxicity, highlighting the safety profile of these compounds for potential therapeutic use.

Propiedades

IUPAC Name |

1-(5-bromopyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQDJRTUQSZLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655089 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159533-68-3 | |

| Record name | 1-(5-Bromopyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.